molecular formula C13H19NO2S2 B2968372 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone CAS No. 1705518-40-6

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone

Cat. No.: B2968372
CAS No.: 1705518-40-6
M. Wt: 285.42
InChI Key: CIVASAUULKYVLB-UHFFFAOYSA-N
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Description

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is a complex organic compound characterized by the presence of a thiazepane ring and a thiophene moiety

Scientific Research Applications

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the thiazepane ring, followed by the introduction of the thiophene group. Common reagents used in these reactions include ethyl bromide, thiophene-2-carboxylic acid, and thionyl chloride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.

Mechanism of Action

The mechanism by which 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiophene and thiazepane moieties may play a role in binding to these targets, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1-(3-((3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethanone
  • 2-Ethoxy-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone

Uniqueness

Compared to similar compounds, 2-Ethoxy-1-(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)ethanone is unique due to its specific combination of the thiazepane ring and thiophene group. This structural uniqueness may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

2-ethoxy-1-(7-thiophen-2-yl-1,4-thiazepan-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S2/c1-2-16-10-13(15)14-6-5-12(18-9-7-14)11-4-3-8-17-11/h3-4,8,12H,2,5-7,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVASAUULKYVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)N1CCC(SCC1)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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